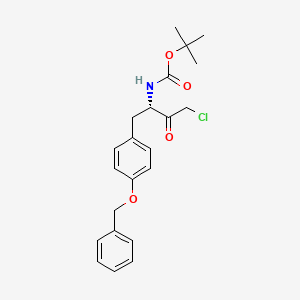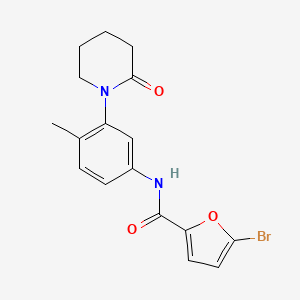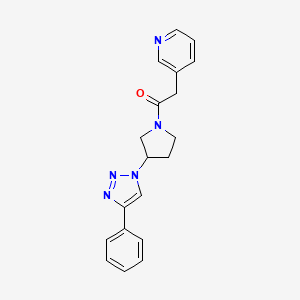![molecular formula C11H14ClN B2483202 9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride CAS No. 104127-09-5](/img/structure/B2483202.png)
9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research has demonstrated the utility of related cyclic and heterocyclic frameworks in the synthesis of complex molecular structures. For instance, the ring contraction of bridgehead sultams via photoinduced di-pi-methane rearrangement showcases a method for transforming cyclic structures, highlighting the importance of electronic rebonding pathways in these processes (R. Dura & L. Paquette, 2006). Similarly, the generation and trapping of highly strained bicyclic alkynes reveal insights into the reactivity and stability of complex cyclic systems (F. Tümer, Y. Taşkesenligil, & M. Balcı, 2001).
Reaction Mechanisms and Novel Methodologies
Research on related compounds has also contributed to understanding reaction mechanisms and developing new synthetic methodologies. The synthesis and crystal structure analysis of various cyclic compounds provide foundational knowledge for designing molecules with desired properties and functions. For example, studies on the crystal structure of dichlorotricyclo compounds offer insights into the spatial arrangement of atoms within these complex structures (Ahmed Benzalim et al., 2016). These structural insights are crucial for rationalizing reactivity patterns and for the synthesis of novel compounds with specific characteristics.
Applications in Material Science and Medicinal Chemistry
Although not directly related to the specific compound , research on similar structures contributes to material science and medicinal chemistry. The detailed understanding of cyclic and heterocyclic compound synthesis, structure, and reactivity facilitates the development of new materials and pharmaceuticals. For example, the exploration of novel structural types of bridged urea derivatives bearing tricyclic moieties highlights the potential for discovering new therapeutic agents with unique mechanisms of action (A. A. Alexeev et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
9-azatricyclo[8.1.1.02,7]dodeca-2,4,6-triene;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-4-11-8(3-1)7-12-10-5-9(11)6-10;/h1-4,9-10,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAAZEQAVNVYORK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC3=CC=CC=C23.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 6-bromo-2-methyl-5-[2-oxo-2-(propan-2-yloxy)ethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2483121.png)

![methyl {[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]thio}acetate](/img/structure/B2483124.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyloxy)acetamide](/img/structure/B2483125.png)
![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483127.png)
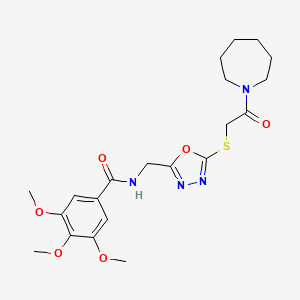
![1-(4-bromophenyl)-3-hydroxy-3-(thiophen-2-yl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2483130.png)

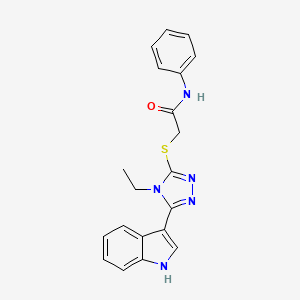

![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)
